methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Description
Methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methoxy, methyl, and ester functional groups. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation, to introduce the methoxy and methyl groups at specific positions .
Properties
IUPAC Name |
methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7-5-14-11-9(10(7)21-4)12(18)16(6-8(17)20-3)13(19)15(11)2/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBNIKPFLZHGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrido[2,3-d]pyrimidine core is known to interact with various biological targets, making it a promising scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, such as cancer or infectious diseases, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
A closely related compound, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (reported in ), shares a pyrimidine backbone but differs in substituents and functional groups. Key distinctions include:
- Ester Group : The target compound uses a methyl ester, whereas the analog employs an ethyl ester. Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters.
- Substituents : The analog features a thietan-3-yloxy group (a sulfur-containing heterocycle) at the 4-position and a thioether linkage (-S-), contrasting with the target compound’s methoxy group at the 5-position and oxygen-based acetoxyl group. Sulfur-containing groups often enhance lipophilicity and metabolic stability but may reduce aqueous solubility.
- Biological Implications : Thioether linkages (as in the analog) can influence redox activity and interactions with biological thiols, whereas methoxy groups (as in the target compound) may modulate electronic effects on the aromatic system, affecting binding to biomolecular targets.
Table 1: Structural and Functional Comparison
| Property | Target Compound | Analog (Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate) |
|---|---|---|
| Core Structure | Pyrido[2,3-d]pyrimidine | Pyrimidine |
| Ester Group | Methyl | Ethyl |
| Key Substituents | 5-Methoxy, 1,6-dimethyl | 6-Methyl, 4-(Thietan-3-yloxy), thioether linkage |
| Molecular Weight (estimated) | ~320 g/mol | ~340 g/mol |
| Potential Reactivity | Oxidative degradation at ester/methoxy groups | Thioether oxidation or thietane ring-opening |
Environmental and Chemical Stability
While direct data on the target compound’s environmental persistence are absent in the evidence, insights can be extrapolated from analogous compounds. For example, highlights the persistence of environmentally persistent free radicals (EPFRs) in indoor particulate matter (PM) and surfaces. However, the target compound’s methoxy and methyl groups could reduce radical stability compared to halogenated or sulfur-containing analogs .
Research Findings and Implications
- Synthetic Flexibility : The analog in was synthesized via nucleophilic substitution, suggesting that the target compound could be tailored for specific applications (e.g., drug delivery) by modifying ester groups or introducing heteroatoms .
Q & A
Q. What spectroscopic methods are recommended to confirm the structural identity and purity of methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the positions of the methoxy, methyl, and acetamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>95% recommended). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Due to acute oral toxicity (Category 4) and skin/eye irritation risks (GHS Category 2), use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15+ minutes. Store in a cool, dry place away from oxidizers .
Q. What is the typical synthetic route for preparing this pyrido[2,3-d]pyrimidine derivative?
- Methodological Answer : Synthesis involves a multi-step process:
Condensation of 5-methoxy-1,6-dimethylbarbituric acid with a β-keto ester to form the pyrido[2,3-d]pyrimidine core.
Acetylation at the N3 position using methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the N3-acetylation step?
- Methodological Answer : Key variables include:
- Solvent : Dimethylformamide (DMF) enhances reactivity compared to THF.
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation.
- Catalyst : Add 0.1 equiv. of tetrabutylammonium iodide (TBAI) to accelerate SN2 substitution.
- Work-up : Quench with ice-cold water to precipitate the product, reducing losses during extraction .
Q. How can contradictions between computational docking predictions and experimental enzyme inhibition data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Strategies include:
Q. What structural modifications enhance the compound’s inhibitory activity against kinase XYZ?
- Methodological Answer : SAR studies suggest:
Q. How can unexpected by-products during synthesis be identified and mitigated?
- Methodological Answer : Common by-products (e.g., dimerization at C2) arise from excess base or prolonged reaction times. Monitor via LC-MS:
- Mitigation : Use stoichiometric base (e.g., 1.1 equiv. K₂CO₃) and strict temperature control.
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
-
Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism):
Report EC₅₀ with 95% confidence intervals (n ≥ 3 replicates). Use ANOVA with Tukey’s post-hoc test for group comparisons .
Q. How can solvent polarity effects on tautomerization equilibria be quantified?
- Methodological Answer : Perform ¹H NMR in DMSO-d₆ vs. CDCl₃. Integrate peaks for keto (δ 10–12 ppm) and enol (δ 5–6 ppm) forms. Calculate equilibrium constant . Correlate with solvent polarity index (ET(30)) to model tautomeric preference .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
